1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene
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Overview
Description
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. The incorporation of fluorine atoms significantly alters the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
One common method is the radical trifluoromethylation, which involves the addition of trifluoromethyl groups to carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and suitable solvents.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques like microwave irradiation can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced forms.
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated compounds are often used in biological research due to their ability to interact with biological molecules in unique ways. This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drug molecules.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can influence the compound’s electronic properties, allowing it to participate in specific chemical reactions. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactant in radical reactions .
Comparison with Similar Compounds
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound also contains multiple trifluoromethyl groups, but its reactivity and applications may differ due to the different substitution pattern.
1,2,4-Trifluorobenzene: Another fluorinated benzene derivative with a different fluorine atom arrangement, leading to distinct chemical properties and reactivity.
1,2-Bis(4-fluorophenyl)disulfane: This compound contains fluorinated phenyl groups connected by a disulfide bond, offering unique reactivity and applications in comparison to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C19H10F6 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
1,2,3-trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C19H10F6/c20-13-5-1-11(2-6-13)19(25,12-3-7-14(21)8-4-12)15-9-10-16(22)18(24)17(15)23/h1-10H |
InChI Key |
ZIXHUYLMHWOVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=C(C(=C(C=C3)F)F)F)F)F |
Origin of Product |
United States |
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